3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
Description
This compound is a nitrile-functionalized enone derivative featuring a cyclohexyl-substituted pyrrole ring and a 3,3-dimethylmorpholine carbonyl group. The molecule’s stereoelectronic properties and conformational flexibility are likely critical to its reactivity and interactions.
Structural characterization of such compounds typically relies on crystallographic techniques, where software like SHELX (for refinement and structure solution) and ORTEP-3 (for graphical representation) are industry standards . These tools enable precise determination of bond lengths, angles, and torsion angles, which are essential for comparing structural analogs.
Properties
IUPAC Name |
3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-16-12-18(17(2)25(16)20-8-6-5-7-9-20)13-19(14-23)21(26)24-10-11-27-15-22(24,3)4/h12-13,20H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLJZZCXFFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)N3CCOCC3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Methodological Insights
Role of SHELX in Structural Refinement
- SHELXL is pivotal for refining small-molecule structures, particularly for handling high-resolution data or twinned crystals, which are common in complex nitrile derivatives .
- The program’s robustness in modeling anisotropic displacement parameters ensures accurate comparisons of thermal motion between analogous compounds.
ORTEP-3 for Structural Visualization
- ORTEP-3 ’s graphical interface enables researchers to highlight steric clashes or conformational outliers in the target compound relative to analogs, aiding in structure-activity relationship (SAR) studies .
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